Cas no 1154097-25-2 ((3S)-pyrrolidine-3-carbonitrile)
(3S)-pyrrolidine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- (S)-3-CYANOPYRROLIDINE
- (S)-pyrrolidine-3-carbonitrile
- (S)-3-cyano-pyrrolidine
- DATJETPTDKFEEF-RXMQYKEDSA-N
- (3S)-pyrrolidine-3-carbonitrile
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- MDL: MFCD18483109
- Inchi: 1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m1/s1
- InChI Key: DATJETPTDKFEEF-RXMQYKEDSA-N
- SMILES: N1CC[C@H](C#N)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 99.9
- Topological Polar Surface Area: 35.8
(3S)-pyrrolidine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254857-5g |
(3S)-Pyrrolidine-3-carbonitrile |
1154097-25-2 | 98% | 5g |
¥23990.00 | 2024-08-09 | |
| Enamine | EN300-2972843-1g |
(3S)-pyrrolidine-3-carbonitrile |
1154097-25-2 | 1g |
$757.0 | 2023-09-06 | ||
| Enamine | EN300-2972843-5g |
(3S)-pyrrolidine-3-carbonitrile |
1154097-25-2 | 5g |
$2193.0 | 2023-09-06 | ||
| Enamine | EN300-2972843-10g |
(3S)-pyrrolidine-3-carbonitrile |
1154097-25-2 | 10g |
$3254.0 | 2023-09-06 | ||
| Cooke Chemical | LN9080958-5g |
(3S)-Pyrrolidine-3-carbonitrile |
1154097-25-2 | 98% | 5g |
RMB 15993.60 | 2025-02-20 | |
| Enamine | EN300-2972843-0.05g |
(3S)-pyrrolidine-3-carbonitrile |
1154097-25-2 | 95.0% | 0.05g |
$163.0 | 2025-03-19 | |
| Enamine | EN300-2972843-0.1g |
(3S)-pyrrolidine-3-carbonitrile |
1154097-25-2 | 95.0% | 0.1g |
$171.0 | 2025-03-19 | |
| Enamine | EN300-2972843-0.25g |
(3S)-pyrrolidine-3-carbonitrile |
1154097-25-2 | 95.0% | 0.25g |
$178.0 | 2025-03-19 | |
| Enamine | EN300-2972843-0.5g |
(3S)-pyrrolidine-3-carbonitrile |
1154097-25-2 | 95.0% | 0.5g |
$187.0 | 2025-03-19 | |
| Enamine | EN300-2972843-1.0g |
(3S)-pyrrolidine-3-carbonitrile |
1154097-25-2 | 95.0% | 1.0g |
$194.0 | 2025-03-19 |
(3S)-pyrrolidine-3-carbonitrile Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on (3S)-pyrrolidine-3-carbonitrile
(3S)-Pyrrolidine-3-Carbonitrile: A Comprehensive Overview
(3S)-Pyrrolidine-3-carbonitrile, also known by its CAS number 1154097-25-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a member of the pyrrolidine family, which are five-membered nitrogen-containing heterocycles. The (3S) configuration denotes the specific stereochemistry of the molecule, which plays a crucial role in its biological activity and applications.
The structure of (3S)-pyrrolidine-3-carbonitrile consists of a pyrrolidine ring with a nitrile group attached at the third position. This configuration imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and biological assays. Recent studies have highlighted its potential as a building block in drug discovery, particularly in the development of small-molecule inhibitors and modulators of protein-protein interactions.
One of the most promising applications of (3S)-pyrrolidine-3-carbonitrile lies in its ability to act as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are widely used in organic chemistry to induce high enantioselectivity in reactions, which is critical for the production of enantiomerically pure compounds. The use of this compound as a chiral auxiliary has been demonstrated in several recent publications, where it has been employed to synthesize complex molecules with high optical purity.
In addition to its role in asymmetric synthesis, (3S)-pyrrolidine-3-carbonitrile has also been explored as a ligand in transition metal-catalyzed reactions. The nitrile group serves as a coordinating ligand, enabling the formation of stable metal complexes. These complexes have shown catalytic activity in various transformations, including cross-coupling reactions and cyclopropanations. Recent advancements in this area have expanded the scope of catalytic applications for this compound, making it a valuable tool for synthetic chemists.
The biological activity of (3S)-pyrrolidine-3-carbonitrile has also been a subject of intense research. Studies have shown that this compound exhibits potent inhibitory effects on certain enzymes and protein targets, making it a potential lead compound for drug development. For instance, recent research has demonstrated its ability to modulate the activity of kinases and proteases, which are key targets in oncology and inflammatory diseases.
The synthesis of (3S)-pyrrolidine-3-carbonitrile typically involves multi-step processes that require careful control over stereochemistry. One common approach involves the use of chiral resolution techniques or asymmetric induction methods to achieve the desired (3S) configuration. The development of efficient and scalable synthetic routes for this compound remains an active area of research, driven by its increasing demand in both academic and industrial settings.
From an analytical standpoint, the characterization of (3S)-pyrrolidine-3-carbonitrile relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods allow for precise determination of the compound's molecular structure and stereochemistry, ensuring its quality and consistency for various applications.
In conclusion, (3S)-pyrrolidine-3-carbonitrile, with its unique chemical properties and versatile applications, continues to be a focal point in contemporary chemical research. Its role as a chiral auxiliary, ligand, and lead compound underscores its importance in advancing synthetic chemistry and drug discovery. As new insights into its structure-function relationships emerge, this compound is poised to contribute even more significantly to the field.
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